molecular formula C6H10BrClO B14483028 1-Bromo-1-chloro-3,3-dimethylbutan-2-one CAS No. 64984-95-8

1-Bromo-1-chloro-3,3-dimethylbutan-2-one

Cat. No.: B14483028
CAS No.: 64984-95-8
M. Wt: 213.50 g/mol
InChI Key: WTDHSODZVUOZOU-UHFFFAOYSA-N
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Description

1-Bromo-1-chloro-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C6H11BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1-chloro-3,3-dimethylbutan-2-one can be synthesized through the halogenation of 3,3-dimethylbutan-2-one. The process typically involves the use of bromine and chlorine in the presence of a catalyst or under specific reaction conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing controlled environments to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-chloro-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The ketone group can be oxidized or reduced to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are typically used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Elimination Reactions: Alkenes such as 3,3-dimethylbut-1-ene.

    Oxidation and Reduction Reactions: Corresponding alcohols or carboxylic acids.

Scientific Research Applications

1-Bromo-1-chloro-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.

    Biology: Potential use in the study of enzyme-catalyzed halogenation reactions.

    Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-chloro-3,3-dimethylbutan-2-one involves its reactivity as a halogenated ketone. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,3-dimethylbutan-2-one: Similar structure but lacks the chlorine atom.

    1-Chloro-3,3-dimethylbutan-2-one: Similar structure but lacks the bromine atom.

    3,3-Dimethylbutan-2-one: The parent ketone without any halogen atoms.

Uniqueness

1-Bromo-1-chloro-3,3-dimethylbutan-2-one is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity and versatility in organic synthesis. This dual halogenation allows for a wider range of chemical transformations compared to its mono-halogenated counterparts.

Properties

CAS No.

64984-95-8

Molecular Formula

C6H10BrClO

Molecular Weight

213.50 g/mol

IUPAC Name

1-bromo-1-chloro-3,3-dimethylbutan-2-one

InChI

InChI=1S/C6H10BrClO/c1-6(2,3)4(9)5(7)8/h5H,1-3H3

InChI Key

WTDHSODZVUOZOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(Cl)Br

Origin of Product

United States

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